molecular formula C11H9F3O B13683755 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone

2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone

Cat. No.: B13683755
M. Wt: 214.18 g/mol
InChI Key: QINBRWVGFMOWIM-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The propenone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(3-trifluoromethyl-phenyl)-propan-1-ol: A reduced form of the propenone compound.

    3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the propenone compound.

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups attached to a phenyl ring.

Uniqueness

2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone is unique due to its combination of a trifluoromethyl group and a propenone moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C11H9F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1H2,2H3

InChI Key

QINBRWVGFMOWIM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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